BenchChemオンラインストアへようこそ!

Methylophiopogonanone A

Tyrosinase inhibition Melanogenesis Homoisoflavonoid SAR

Methylophiopogonanone A (MO-A, C₁₉H₁₈O₆, MW 342.34) is a homoisoflavonoid bearing a methylenedioxyphenyl moiety, isolated as one of the two major index compounds from the fibrous roots and tubers of Ophiopogon japonicus (Liliaceae). The compound is a white to off-white powder with a solubility of ≥86.7 mg/mL in DMSO and is commercially available at purities of ≥95–98% (HPLC), typically stored at −20°C.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
CAS No. 74805-92-8
Cat. No. B1154049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylophiopogonanone A
CAS74805-92-8
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C)O
InChIInChI=1S/C19H18O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6,12,20-21H,5,7-8H2,1-2H3/t12-/m1/s1
InChIKeyBXTNNJIQILYHJB-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Methylophiopogonanone A (CAS 74805-92-8): Procurement-Grade Homoisoflavonoid from Ophiopogon japonicus with Multi-Target Pharmacological Differentiation


Methylophiopogonanone A (MO-A, C₁₉H₁₈O₆, MW 342.34) is a homoisoflavonoid bearing a methylenedioxyphenyl moiety, isolated as one of the two major index compounds from the fibrous roots and tubers of Ophiopogon japonicus (Liliaceae) . The compound is a white to off-white powder with a solubility of ≥86.7 mg/mL in DMSO and is commercially available at purities of ≥95–98% (HPLC), typically stored at −20°C . Unlike its closest structural analog methylophiopogonanone B (MO-B), which differs only by substitution at the benzodioxole position, MO-A possesses a distinct phenylmalandioxin moiety that confers a unique dual CYP450 inhibition profile—reversible inhibition of CYP1A, 2C8, 2C9, 2C19, and 3A, but mechanism-based inactivation of CYP2D6 and CYP2E1 [1].

Why Methylophiopogonanone B or Ophiopogonanone A Cannot Substitute for Methylophiopogonanone A in Targeted Research Applications


Ophiopogon japonicus exists as two distinct chemotypes—Type A and Type B—with methylophiopogonanone A (compound 1) and methylophiopogonanone B (compound 2) serving as the index compounds for Type A, while compound 1 and ophiopogonanone A (compound 3) characterize Type B [1]. Although MO-A and MO-B share 94.23% structural similarity and are often co-isolated, they exhibit divergent biological activities: MO-B demonstrates superior broad-spectrum antioxidant capacity across four in vitro assays, yet MO-A outperforms MO-B in tyrosinase inhibition (1.72-fold lower IC₅₀), selectively stimulates the hepatic uptake transporter OATP1B1 (where MO-B shows no effect), and uniquely disrupts the MgrA virulence regulon in Staphylococcus aureus [2][3]. These functional divergences arise from the phenylmalandioxin moiety in MO-A versus the methoxy substitution in MO-B, which dictates differential copper-ion coordination in the tyrosinase active site and distinct protein-binding interactions [2]. Consequently, generic substitution within the homoisoflavonoid class cannot preserve target-specific pharmacological outcomes.

Quantitative Differentiation Evidence for Methylophiopogonanone A (CAS 74805-92-8) Against Closest Analogs


MO-A Exhibits 1.72-Fold Stronger Tyrosinase Inhibition Than Methylophiopogonanone B via Distinct Copper-Ion Coordination

In a direct head-to-head comparison using the same experimental system, methylophiopogonanone A (MO-A) inhibited tyrosinase activity with an IC₅₀ of (10.87 ± 0.25) × 10⁻⁵ mol L⁻¹, which is 1.72-fold more potent than methylophiopogonanone B (MO-B) at (18.76 ± 0.14) × 10⁻⁵ mol L⁻¹ [1]. Both compounds acted via reversible mixed-inhibition, but molecular docking revealed that the phenylmalandioxin group of MO-A coordinates with the dicopper center in the tyrosinase active site and forms a hydrogen bond with Glu322, whereas the methoxy group of MO-B engages differently, accounting for the potency difference [1].

Tyrosinase inhibition Melanogenesis Homoisoflavonoid SAR

MO-A Selectively Stimulates OATP1B1 Transporter Activity Where Methylophiopogonanone B Shows No Effect

In a comparative study of four active Radix Ophiopogonis constituents, methylophiopogonanone A (MA) stimulated OATP1B1-mediated rosuvastatin uptake in HEK293T cells with an EC₅₀ of 11.33 ± 2.78 μM, whereas methylophiopogonanone B (MB) exhibited no remarkable influence on rosuvastatin uptake at any tested concentration [1]. For atorvastatin uptake, MA showed an EC₅₀ of 6.00 ± 1.60 μM, compared to 13.64 ± 4.07 μM for MB, representing a 2.27-fold higher potency for MA [1]. This functional divergence occurs despite the two compounds differing only by the methylenedioxyphenyl (MA) versus methoxy (MB) substitution pattern.

OATP1B1 transporter Hepatic uptake Herb-drug interactions

MO-A Possesses a Dual CYP450 Inhibition Profile—Reversible for Five CYPs, Mechanism-Based Inactivation for CYP2D6 and CYP2E1

In human liver microsomes (HLMs), methylophiopogonanone A (MOA) concentration-dependently inhibited CYP1A, 2C8, 2C9, 2C19, and 3A in a reversible manner, with IC₅₀ values ranging from 1.06 to 3.43 μM [1]. By contrast, MOA acted as a time-, concentration-, and NADPH-dependent inactivator of CYP2D6 (KI = 207 µM, kinact = 0.07 min⁻¹) and CYP2E1 (KI = 20.9 µM, kinact = 0.03 min⁻¹), a profile consistent with metabolic activation of its methylenedioxyphenyl moiety to a quinone intermediate trapped by glutathione [1]. No other Ophiopogon homoisoflavonoid has been reported to exhibit this dual reversible/irreversible inhibition pattern across the CYP enzyme family.

Cytochrome P450 Mechanism-based inactivation Drug metabolism

MO-A Uniquely Disrupts the MgrA Virulence Regulon in Staphylococcus aureus with No Rapid Resistance Acquisition

Through virtual screening and fluorescence anisotropy assays, methylophiopogonanone A (Mo-A) was identified as a potent disruptor of the MgrA-DNA interaction, a master virulence regulator in S. aureus [1]. Mo-A inhibited expression of key virulence factors Hla and Pvl and markedly reduced S. aureus adhesion to fibrinogen [1]. In a murine model of S. aureus USA300-induced pneumonia, Mo-A conferred significant protection, and critically, S. aureus displayed no swift acquisition of resistance to Mo-A over the study period [1]. Furthermore, the anti-virulence effect of Mo-A was synergistically enhanced when combined with vancomycin [1]. This MgrA-targeting anti-virulence mechanism has not been reported for methylophiopogonanone B or ophiopogonanone A.

Anti-virulence MgrA inhibitor Staphylococcus aureus

MO-A Reduces Myocardial Infarct Size by 60.7% in a Mouse Ischemia/Reperfusion Model via PI3K/Akt/eNOS Activation

In a mouse model of myocardial ischemia/reperfusion (I/R) injury induced by transient left anterior descending coronary artery occlusion, pretreatment with methylophiopogonanone A (MO-A, 10 mg·kg⁻¹·d⁻¹, p.o., 2 weeks) significantly reduced myocardial infarct size by 60.7% and decreased myocardial apoptosis by 56.8% relative to vehicle-treated I/R controls [1]. Cardiac functional parameters were also significantly improved [1]. In H9C2 cardiomyocytes subjected to hypoxia/reoxygenation, MO-A (10 μmol/L) decreased apoptosis, elevated the Bcl-2/Bax ratio, restored NO production, and activated the PI3K/Akt/eNOS signaling pathway, with all protective effects abolished by the PI3K inhibitor wortmannin (100 nmol/L) [1].

Cardioprotection Ischemia-reperfusion injury PI3K/Akt/eNOS pathway

MO-A Is a Broad-Spectrum UGT Inhibitor with Sub-Micromolar Ki Against UGT1A1, Supporting Its Use as a Positive Control in Phase II Metabolism Studies

Methylophiopogonanone A (MOA) dose-dependently inhibited all tested human UDP-glucuronosyltransferases (hUGTs), with the lowest IC₅₀ of 1.23 ± 0.09 μM against UGT1A1—one of the most critical human detoxification enzymes [1]. Competitive inhibition kinetics in recombinant hUGT1A1 and human liver microsomes (HLM) yielded Ki values of 0.52 μM and 1.22 μM, respectively, for UGT1A1-catalyzed NHPH-O-glucuronidation [1]. IC₅₀ values against other hUGT isoforms ranged from 1.23 μM (UGT1A1) to 8.30 ± 0.72 μM (UGT2B7), establishing MOA as one of the few naturally occurring broad-spectrum hUGT inhibitors with fully characterized inhibition kinetics [1]. No comparable broad-spectrum UGT inhibition profile has been reported for methylophiopogonanone B.

UDP-glucuronosyltransferase Phase II metabolism Herb-drug interaction

Procurement-Relevant Application Scenarios for Methylophiopogonanone A (74805-92-8) Based on Quantitative Differentiation Evidence


Anti-Virulence Drug Discovery Targeting MgrA in Methicillin-Resistant Staphylococcus aureus (MRSA)

Methylophiopogonanone A is the only Ophiopogon-derived homoisoflavonoid demonstrated to disrupt the MgrA-DNA interaction, inhibiting expression of Hla and Pvl virulence factors and reducing S. aureus adhesion to fibrinogen [1]. Its in vivo efficacy in a murine pneumonia model, synergy with vancomycin, and the absence of rapid resistance development position MO-A as a high-priority chemical probe for anti-virulence screening cascades [1]. Procurement of MO-A, rather than its analogs MO-B or ophiopogonanone A, is essential for laboratories pursuing MgrA-targeted therapeutic strategies against antibiotic-resistant S. aureus.

Positive Control for Dual-Action CYP450 Inhibition and Mechanism-Based Inactivation Studies

MO-A uniquely exhibits reversible inhibition of CYP1A, 2C8, 2C9, 2C19, and 3A (IC₅₀ 1.06–3.43 μM) alongside time-dependent inactivation of CYP2D6 (KI 207 µM, kinact 0.07 min⁻¹) and CYP2E1 (KI 20.9 µM, kinact 0.03 min⁻¹) via metabolic activation of its methylenedioxyphenyl group to a quinone intermediate [2]. This dual profile, unavailable in MO-B or ophiopogonanone A, makes MO-A an indispensable positive control for DMPK laboratories validating CYP inhibition and time-dependent inactivation assays within a single compound framework.

Myocardial Ischemia/Reperfusion Injury Research Requiring Defined Cardioprotective Mechanism

MO-A pretreatment (10 mg/kg, p.o., 2 weeks) reduces myocardial infarct size by 60.7% and apoptosis by 56.8% in a mouse I/R model through PI3K/Akt/eNOS pathway activation, with all protective effects abolished by PI3K inhibitor wortmannin [3]. This quantitatively substantial in vivo efficacy with a confirmed molecular target differentiates MO-A from less mechanistically characterized homoisoflavonoids and supports its procurement for cardiovascular research programs requiring a tool compound with established target engagement.

Tyrosinase Inhibitor Screening and Structure-Activity Relationship Studies in Melanogenesis Research

In direct comparative testing, MO-A inhibits tyrosinase with an IC₅₀ of 10.87 × 10⁻⁵ mol L⁻¹, demonstrating 1.72-fold greater potency than MO-B (18.76 × 10⁻⁵ mol L⁻¹) through a distinct copper-ion coordination mechanism involving the phenylmalandioxin moiety [4]. This quantitative potency advantage, combined with the resolved molecular docking interactions at the dicopper active site, makes MO-A the preferred starting scaffold for medicinal chemistry optimization of homoisoflavonoid-derived tyrosinase inhibitors for dermatological or cosmetic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylophiopogonanone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.